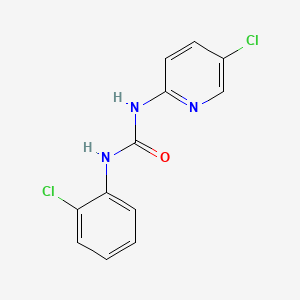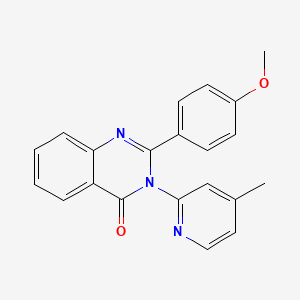![molecular formula C14H24N6O2 B5553382 8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)
8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 8-{[2-(Diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione and related compounds often involves complex reactions that yield various substituted derivatives, providing insights into their potential as pharmacological agents. The creation of such derivatives includes methods such as cross-coupling reactions and the use of protective groups to introduce specific substituents at desired positions on the purine ring (Česnek, Hocek, & Holý, 2000); (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the specific compound , plays a crucial role in determining their chemical reactivity and interaction with biological targets. Studies on related compounds have focused on understanding the impact of different substituents on the purine core's stability and electronic properties, which are critical for their biological activity (Sobell, 1966).
Chemical Reactions and Properties
Purine derivatives undergo a range of chemical reactions, which can alter their chemical and physical properties. The introduction of various functional groups through reactions such as nucleophilic substitution and cross-coupling can significantly affect their biological activity and chemical behavior (Mo et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound is a precursor for synthesizing various derivatives with potential biological activities. For instance, its derivatives, such as 7,8-polymethylenehypoxanthines, have been synthesized to explore their antiviral and antihypertensive activities. These derivatives serve as crucial intermediates for further chemical transformations, leading to compounds with significant biological effects (Nilov et al., 1995).
Antiviral Research
The compound's derivatives have been synthesized and tested for antiviral activities, particularly against viruses such as herpes, rhinovirus, and parainfluenza. Research into N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a class of purine analogues, revealed moderate activity against rhinovirus at non-toxic dosage levels, demonstrating the potential of these derivatives in antiviral research (Kim et al., 1978).
DNA Interaction Studies
Investigations into the DNA interaction capabilities of certain derivatives, such as 1-{[(diethylamino)ethyl]amino}- and bis[{(diethylamino)ethyl]amino}anthraquinones, have been conducted. These studies, utilizing computer graphics modeling, elucidate differences in binding properties and affinities towards DNA, offering insights into the compound's role in antiproliferative effects and its potential as a therapeutic agent (Islam et al., 1985).
Cardiovascular Activity
Research into the cardiovascular effects of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown promising results. Specific derivatives demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Cytotoxic Activity in Cancer Research
The synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with the 4-N-[2-(dimethylamino)ethyl]carboxamide group, have displayed potent cytotoxic activities against cancer cell lines such as murine P388 leukemia and human Jurkat leukemia. This research underscores the potential of these compounds in developing new cancer therapies (Deady et al., 2003).
Propriétés
IUPAC Name |
8-[2-(diethylamino)ethylamino]-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-6-20(7-2)9-8-15-13-16-11-10(17(13)3)12(21)19(5)14(22)18(11)4/h6-9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCFIQJHSAXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)
![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)



![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)
![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)